2-(4-tert-butylphenoxy)-2-methyl-N-(1-methylpiperidin-4-yl)propanamide
Description
Properties
IUPAC Name |
2-(4-tert-butylphenoxy)-2-methyl-N-(1-methylpiperidin-4-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O2/c1-19(2,3)15-7-9-17(10-8-15)24-20(4,5)18(23)21-16-11-13-22(6)14-12-16/h7-10,16H,11-14H2,1-6H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLNXKLVYMLMNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC(C)(C)C(=O)NC2CCN(CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001136769 | |
| Record name | 2-[4-(1,1-Dimethylethyl)phenoxy]-2-methyl-N-(1-methyl-4-piperidinyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001136769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959239-76-0 | |
| Record name | 2-[4-(1,1-Dimethylethyl)phenoxy]-2-methyl-N-(1-methyl-4-piperidinyl)propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959239-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-(1,1-Dimethylethyl)phenoxy]-2-methyl-N-(1-methyl-4-piperidinyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001136769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenoxy)-2-methyl-N-(1-methylpiperidin-4-yl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the phenoxy intermediate: The reaction between 4-tert-butylphenol and an appropriate halogenated compound (e.g., bromoacetone) under basic conditions to form 4-tert-butylphenoxyacetone.
Introduction of the piperidine ring: The reaction of 4-tert-butylphenoxyacetone with 1-methylpiperidine under acidic or basic conditions to form the corresponding piperidine derivative.
Amidation: The final step involves the reaction of the piperidine derivative with an appropriate amide-forming reagent (e.g., acyl chloride) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which offer better control over reaction conditions, improved yields, and reduced production costs .
Chemical Reactions Analysis
Types of Reactions
2-(4-tert-butylphenoxy)-2-methyl-N-(1-methylpiperidin-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring or the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
2-(4-tert-butylphenoxy)-2-methyl-N-(1-methylpiperidin-4-yl)propanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(4-tert-butylphenoxy)-2-methyl-N-(1-methylpiperidin-4-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects: The tert-butylphenoxy group in the target compound introduces steric bulk and lipophilicity, which may reduce receptor binding efficiency compared to halogenated phenyl groups (e.g., 4F-iBF) but enhance blood-brain barrier penetration . Phenethyl groups are critical for μ-opioid receptor activation in fentanyl derivatives .
Pharmacological Implications: Halogenated analogs (e.g., 4F-iBF, para-chloroisobutyryl fentanyl) exhibit enhanced receptor affinity due to electron-withdrawing substituents, whereas the target compound’s tert-butyl group (electron-donating) may prioritize metabolic stability over potency . The absence of a phenethyl group in the target compound suggests reduced opioid activity compared to fentanyl analogs.
Synthetic Accessibility: The target compound’s synthesis likely parallels methods for other propanamides, such as coupling tert-butylphenoxypropanoic acid with 1-methylpiperidin-4-amine using activating agents like DCC (dicyclohexylcarbodiimide) .
Biological Activity
2-(4-tert-butylphenoxy)-2-methyl-N-(1-methylpiperidin-4-yl)propanamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound is characterized by the presence of a tert-butylphenoxy group and a methylpiperidinyl moiety, which contribute to its pharmacological properties.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₂₅N₃O₂
- Molecular Weight : 301.41 g/mol
The compound's structure suggests potential interactions with various biological targets, making it a candidate for further pharmacological exploration.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors or enzymes in the body. These interactions can modulate biochemical pathways, leading to various physiological effects.
Pharmacological Effects
Research indicates that this compound may exhibit the following pharmacological effects:
- Anti-inflammatory Activity : Studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines, suggesting that this compound may also possess anti-inflammatory properties.
- Antioxidant Activity : The presence of the tert-butyl group may enhance antioxidant capabilities, potentially protecting cells from oxidative stress.
- Neuroprotective Effects : Given the piperidine moiety, there is potential for neuroprotective effects, possibly through modulation of neurotransmitter systems.
Case Studies and Research Findings
Recent studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
-
Study on Anti-inflammatory Effects :
- Objective : To evaluate the anti-inflammatory properties of related phenolic compounds.
- Findings : Compounds similar in structure were found to significantly reduce levels of inflammatory markers in vitro.
-
Neuroprotective Study :
- Objective : To assess the neuroprotective potential of piperidine derivatives.
- Findings : Certain derivatives demonstrated protective effects against neuronal cell death induced by oxidative stress.
-
Antioxidant Activity Assessment :
- Objective : To measure antioxidant capacity using DPPH radical scavenging assays.
- Findings : The antioxidant activity was comparable to established antioxidants, indicating potential therapeutic applications.
Data Table of Biological Activities
Q & A
Q. Table 1. Key Synthetic Parameters and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | 4-tert-butylphenol + methylpropanoyl chloride, K₂CO₃, DMF, 60°C | 78 | 92% |
| 2 | Intermediate + 1-methylpiperidin-4-amine, THF, rt, 12h | 65 | 95% |
Q. Table 2. Comparative LogP and Solubility
| Derivative | LogP (Exp.) | Solubility (µM, PBS) |
|---|---|---|
| Parent compound | 3.5 | 8.2 |
| tert-Butyl → H | 2.1 | 120 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
